
6-Azidonaphthalene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Azidonaphthalene-2-sulfonyl chloride is a chemical compound that is not directly mentioned in the provided papers, but it is related to the sulfonyl chlorides and vinyl azides discussed. Sulfonyl chlorides are versatile reagents used in the synthesis of various sulfonylated products, and vinyl azides are reactive substrates that participate in the formation of C–N bonds. The papers provided focus on the synthesis of 6-(sulfonylmethyl)phenanthridines, which are compounds that could theoretically be derived from a molecule like this compound through similar sulfonylation and cyclization reactions under light-induced conditions .
Synthesis Analysis
The synthesis of related compounds, 6-(sulfonylmethyl)phenanthridines, involves the use of sulfonyl chlorides and vinyl azides. The first paper describes a visible-light-induced process that facilitates the construction of C–S bonds and triggers the formation of C–N bonds using sulfonyl chlorides as the sulfonylation reagent. This method boasts mild conditions, a broad substrate scope, and high functional group tolerance . The second paper outlines a three-component reaction involving aryldiazonium tetrafluoroborates, a sulfur dioxide surrogate, and vinyl azides. This reaction proceeds under metal- and additive-free conditions, generating arylsulfonyl radicals that initiate sulfonylation, followed by intramolecular cyclization and deprotonation to yield the final product .
Molecular Structure Analysis
While the molecular structure of this compound is not explicitly discussed, the structure of 6-(sulfonylmethyl)phenanthridines synthesized in the studies can provide insights. These molecules consist of a phenanthridine core with a sulfonylmethyl group attached. The synthesis methods described in the papers suggest that the sulfonyl group is key to the stability and reactivity of the compounds, facilitating the formation of the phenanthridine ring through cyclization .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-(sulfonylmethyl)phenanthridines are characterized by sulfonylation and cyclization steps. The sulfonylation is initiated by light or radicals, depending on the method, and is followed by cyclization to form the phenanthridine ring. The mild conditions and high efficiency of these reactions, as well as the avoidance of metal catalysts and additives, highlight the potential for clean and sustainable chemical processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the provided papers. However, the properties of sulfonyl chlorides and vinyl azides in general suggest that they are reactive intermediates capable of participating in various chemical transformations. The sulfonyl group is known to be a good leaving group, which allows for the introduction of various nucleophiles. Vinyl azides are prone to cycloaddition reactions and can form stable nitrogen-containing heterocycles. The research indicates that the compounds synthesized using these reagents have good yields and can be obtained under mild conditions, which is beneficial for practical applications .
Scientific Research Applications
Synthesis of Sulfonyl Chlorides
6-Azidonaphthalene-2-sulfonyl chloride is a compound that can be involved in the synthesis of sulfonyl chlorides. Sulfonyl chlorides are significant in the production of detergents, ion-exchange resins, pharmaceuticals, and dyes. A new synthesis method that uses oxidation of thiols and disulfides with chlorine dioxide offers a convenient, high-yield process without requiring severe conditions, showcasing a potential application of related sulfonyl chlorides in various industrial and laboratory scales (Lezina, Rubtsova, & Kuchin, 2011).
Visible-light-induced Reactions
In the realm of organic synthesis, visible-light-induced sulfonylation/cyclization techniques have been developed using vinyl azides, which could potentially involve this compound as a sulfonylation agent. This method allows the facile and efficient construction of C–S bonds, highlighting the compound's role in creating complex molecules under mild conditions (Mao et al., 2018).
Bioimaging and Fluorescent Probes
The compound's derivatives have found applications in bioimaging, serving as two-photon fluorescent probes. These probes are designed to detect specific biological substances with high sensitivity and selectivity, enabling researchers to monitor physiological processes in living cells. One such derivative, employing a naphthalene-based structure similar to this compound, has been used for the direct imaging of hydrogen sulfide (H2S) in living cells, illustrating its potential in advanced bioimaging techniques (Mao et al., 2013).
Chemical Sensing
Furthermore, derivatives of this compound can be utilized in the development of chemical sensors. For example, fluorescent di-dansyl substituted compounds have been synthesized for selective detection of metal ions like antimony and thallium. Such applications demonstrate the compound's relevance in environmental monitoring and safety assessments (Qureshi et al., 2019).
Environmental Applications
In environmental science, derivatives of this compound have been explored for the decolorization of azo dyes in wastewater. This showcases the potential use of such compounds in wastewater treatment technologies, aiming to remove harmful dyes and pollutants from industrial effluents (Sukhdev, Manjunatha, & Puttaswamy, 2017).
properties
IUPAC Name |
6-azidonaphthalene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2S/c11-17(15,16)10-4-2-7-5-9(13-14-12)3-1-8(7)6-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPMNHZIWBMJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C=C1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


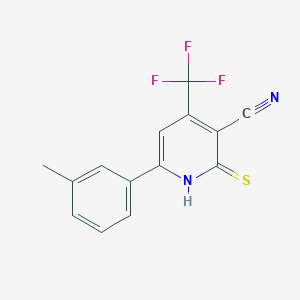
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2504862.png)

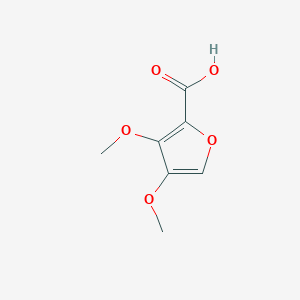
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)
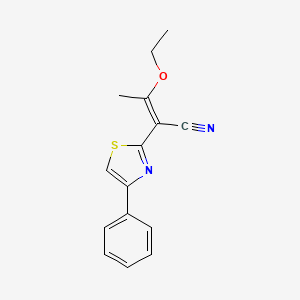

![1-(2-fluorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2504873.png)
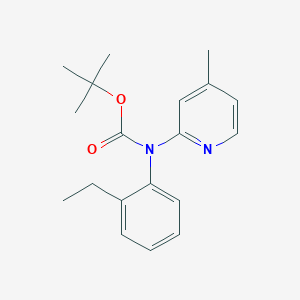
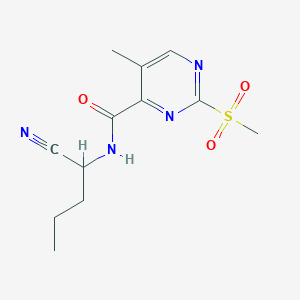

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2504879.png)
